(4-Fluoro-benzyl)-methylamine HCl
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Overview
Description
“(4-Fluoro-benzyl)-methylamine HCl” is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is used in research and not intended for human or veterinary use. It is used as a potassium channel blocking agent and in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Synthesis Analysis
The synthesis of “this compound” involves several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The presence of the fluorine atom on the benzyl group differentiates it from other benzylamine compounds .Chemical Reactions Analysis
“this compound” reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This reaction is significant in the synthesis of 18F-labeled compounds .Physical and Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . It has a boiling point of 183°C and a density of 1.095 g/mL at 25°C .Scientific Research Applications
Analytical Chemistry : The compound has been used in methods involving gas-liquid chromatography for the determination of certain chemicals, such as methomyl (Mendoza & Shields, 1974).
Synthesis of Derivatives : Research includes the synthesis of novel derivatives of ketamine, where (4-Fluoro-benzyl)-methylamine HCl could be used in the synthesis process of these compounds (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Biochemical Studies : It has been used in the study of the transport of certain sugars in human erythrocytes (Lopes & Taylor, 1979).
Chemical Synthesis : The compound is involved in the synthesis of various chemicals, such as N-Benzylpolyamines, which have been studied for their potential use in cancer therapy and imaging (Martin et al., 2001).
Pharmaceutical Research : It has applications in the development of pharmaceuticals, such as the synthesis of specific inhibitors of hepatitis C virus replication (Clark et al., 2005).
Nuclear Chemistry : The compound is used in the preparation of no-carrier-added nucleophilic aromatic radiofluorination, which has applications in nuclear chemistry and imaging (Malik et al., 2011).
Catalysis : It's involved in catalysis research, particularly in benzylic C-H fluorination, a method important for synthesizing fluoromethylarenes used in various molecular structures (Kita, Shigetani, Kamata, & Hara, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGVSDDHGBOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506984 |
Source
|
Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-20-1 |
Source
|
Record name | Benzenemethanamine, 4-fluoro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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